molecular formula C24H16As2O2 B107410 10-Phenoxarsinin-10-ylphenoxarsinine CAS No. 15430-08-7

10-Phenoxarsinin-10-ylphenoxarsinine

Cat. No.: B107410
CAS No.: 15430-08-7
M. Wt: 486.2 g/mol
InChI Key: OIVNMJRHWQVFGU-UHFFFAOYSA-N
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Description

10-Phenoxarsinin-10-ylphenoxarsinine (CAS RN: 4095-45-8), also known as 10,10′-Oxybisphenarsazine or bis(5,10-dihydrophenarsazine) oxide, is an organoarsenic compound comprising two phenarsazine moieties linked by an oxygen atom . Phenarsazine is a heterocyclic system containing one arsenic and one nitrogen atom in a bicyclic structure (C₁₂H₁₀AsN). The oxide bridge in this compound enhances its stability and modulates its reactivity, making it a precursor for synthesizing substituted derivatives.

Its molecular formula is C₂₄H₁₈As₂N₂O, with a molecular weight of ~500 g/mol, inferred from structural analogs .

Properties

CAS No.

15430-08-7

Molecular Formula

C24H16As2O2

Molecular Weight

486.2 g/mol

IUPAC Name

10-phenoxarsinin-10-ylphenoxarsinine

InChI

InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H

InChI Key

OIVNMJRHWQVFGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64

Synonyms

10,10'-Bi(10H-phenoxarsine)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 10-Phenoxarsinin-10-ylphenoxarsinine with key structurally related arsenic-containing heterocycles:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Features Biocidal Activity Applications
This compound 4095-45-8 C₂₄H₁₈As₂N₂O ~500 Two phenarsazine units linked by oxygen Moderate Intermediate; limited commercial use
10,10′-Oxybisphenoxarsine (OBPA) 58-36-6 C₂₄H₁₆As₂O₃ 502.23 Two phenoxarsine units linked by oxygen High (10–20× phenarsazines) Biocide in plastics, coatings
10-Chlorophenoxarsine 2865-70-5 C₁₂H₈AsClO 278.57 Single phenoxarsine ring with chlorine Intermediate activity Precursor for biocides
10-Chloro-5,10-dihydrophenarsazine (Adamsite) N/A C₁₂H₉AsClN 277.58 Single phenarsazine ring with chlorine Low to moderate Riot control agent, historical use

Key Findings

  • Biocidal Potency: Phenoxarsine derivatives (e.g., OBPA) exhibit significantly higher fungicidal and bactericidal activity (10–20×) compared to phenarsazine analogs due to enhanced electrophilic arsenic centers and improved membrane penetration .
  • Structural Influence: Phenarsazine vs. Phenoxarsine: Phenarsazine contains a nitrogen atom in the heterocycle, while phenoxarsine has an oxygen atom. This difference alters electronic properties and reactivity, with phenoxarsine derivatives being more lipophilic and bioactive . Chlorinated Derivatives: Chlorine substitution at the 10-position (e.g., 10-chlorophenoxarsine) enhances electrophilicity, making these compounds effective intermediates for synthesizing thio- and alkoxy-derivatives .
  • Applications: OBPA is widely used in industrial applications (e.g., PVC, adhesives) due to its broad-spectrum antimicrobial activity . Phenarsazine derivatives like Adamsite were historically used as chemical irritants but are now largely obsolete .

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